molecular formula C18H23NO3 B13438225 Ractopamine-13C6

Ractopamine-13C6

Cat. No.: B13438225
M. Wt: 307.34 g/mol
InChI Key: YJQZYXCXBBCEAQ-NQMMCGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ractopamine-13C6 is a synthetic phenethanolamine and β-adrenergic agonist. It is a labeled compound of ractopamine, which is commonly used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ractopamine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ractopamine-13C6 has several scientific research applications:

Mechanism of Action

Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .

Comparison with Similar Compounds

Ractopamine-13C6 is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and mabuterol. its unique carbon-13 labeling makes it particularly valuable for research purposes. The labeled compound provides distinct advantages in tracing and quantifying metabolic pathways compared to its unlabeled counterparts .

List of Similar Compounds

Properties

Molecular Formula

C18H23NO3

Molecular Weight

307.34 g/mol

IUPAC Name

4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1

InChI Key

YJQZYXCXBBCEAQ-NQMMCGFVSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

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